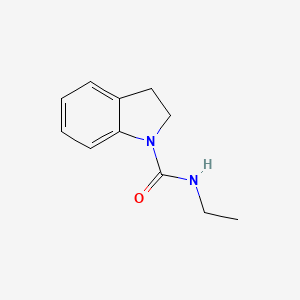
Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- is a heterocyclic compound that combines the structural features of phthalazine and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with phthalic anhydride, followed by alkylation . The reaction is carried out under ambient conditions, which makes the process convenient and efficient. The product is obtained in high yields with a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antimicrobial, and antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cancer cell growth by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine derivatives: These compounds share the phthalazine core structure and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- is unique due to the combination of the phthalazine and pyrazole moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one of these structures .
Eigenschaften
CAS-Nummer |
60519-05-3 |
|---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-(3,5-dimethylpyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C13H12N4/c1-9-7-10(2)17(16-9)13-12-6-4-3-5-11(12)8-14-15-13/h3-8H,1-2H3 |
InChI-Schlüssel |
BJNLYOYCFDMHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)




![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)

![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
